ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C11H9F3N4O4 and its molecular weight is 318.212. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cyclization Reactions
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a structurally similar compound, is used in selective cyclocondensation with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, important in synthesizing various heterocyclic systems (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Enzymatic Activity Enhancement
A study on similar ethyl pyrazolopyrimidinyl keto-esters revealed their potent effect in increasing the reactivity of cellobiase, an enzyme involved in carbohydrate breakdown, indicating potential biochemical applications (Abd & Gawaad, 2008).
Biological Activity
Compounds related to ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate have shown excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
Antimicrobial Activity
Ethyl derivatives have demonstrated significant antimicrobial activity against various bacterial strains, pointing towards their potential as antimicrobial agents in medical and agricultural applications (Kumar, Lakshmi, Veena, & Sujatha, 2017).
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
It is suggested that similar compounds inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This inhibition is likely achieved through the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
The compound appears to affect the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways can lead to a reduction in inflammation and neuronal death, which are key factors in neurodegenerative diseases .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 6-oxo-2-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O4/c1-2-22-9(21)5-4-15-10(16-8(5)20)18-7(19)3-6(17-18)11(12,13)14/h3-4,17H,2H2,1H3,(H,15,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGIXGMTSFODU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.